molecular formula C14H13N B3049079 1-Ethyl-9H-carbazole CAS No. 19275-57-1

1-Ethyl-9H-carbazole

Cat. No.: B3049079
CAS No.: 19275-57-1
M. Wt: 195.26 g/mol
InChI Key: HOQAPVYOGBLGOC-UHFFFAOYSA-N
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Description

1-Ethyl-9H-carbazole (CAS 19275-57-1) is a versatile organic compound with the molecular formula C₁₄H₁₃N and a molecular weight of 195.26 g/mol . This tricyclic molecule is part of the carbazole family, known for an aromatic system with extensive electron delocalization and good hole transport properties, making it a valuable building block in material science . Researchers primarily utilize carbazole derivatives like this compound in the development of advanced optoelectronic and photovoltaic devices, including OLEDs and solar cells . The structural motif of the carbazole core, especially when functionalized, contributes to high thermal stability, tunable electronic structures, and high photoluminescence quantum yield, which are critical for improving device efficiencies . Beyond electronics, carbazole derivatives are actively investigated for their biological activities. Synthesized carbazole-based compounds have demonstrated moderate antimicrobial properties against various pathogens and have also been studied for their antioxidant and anticorrosion activities in acidic environments . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-2-10-6-5-8-12-11-7-3-4-9-13(11)15-14(10)12/h3-9,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQAPVYOGBLGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496223
Record name 1-Ethyl-9H-carbazole
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Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19275-57-1
Record name 1-Ethylcarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019275571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-9H-carbazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ETHYLCARBAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85CWW1H6Z4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of 1 Ethyl 9h Carbazole

N-Ethylation of Carbazole (B46965): Reaction Pathways and Yield Optimization

The introduction of an ethyl group onto the nitrogen atom of the carbazole ring is a fundamental step in the synthesis of 1-Ethyl-9H-carbazole and its derivatives. This transformation, known as N-ethylation, can be accomplished through several synthetic pathways, each with distinct advantages and operational parameters. The choice of method often depends on factors such as scale, cost, and the desired purity of the final product.

Monochloroethane Method and Industrial Synthesis Approaches

On an industrial scale, the synthesis of N-ethyl carbazole is often achieved through several established methods. google.com The monochloroethane method involves a two-step process where carbazole is first reacted with potassium hydroxide (B78521) at high temperatures (around 270 °C) to form the potassium salt of carbazole. google.com Subsequently, this intermediate is treated with monochloroethane under pressure (0.98 MPa) and at a high temperature (215 °C) to yield N-ethyl carbazole. google.com While effective, this method requires specialized equipment to handle the high pressures and temperatures involved. google.com

Alternative industrial approaches include the ethyl sulfate (B86663) method and the p-toluenesulfonate method. The former utilizes diethyl sulfate as the ethylating agent, but this reagent is highly toxic and often requires the use of hazardous solvents like benzene (B151609) or chlorobenzene. google.com The latter employs ethyl p-toluenesulfonate, which is a more costly alternative and typically involves longer reaction times. google.com Phase-transfer catalysis presents a more modern approach, facilitating the reaction between the carbazole salt (in the solid or organic phase) and the ethylating agent (in the aqueous phase) using a catalyst to shuttle the reactants across the phase boundary. google.com Another method involves reacting carbazole with potassium hydroxide in a solvent like DMF, followed by the addition of an ethylating agent such as 1-(2-chloroethyl)-2-imidazole. scispace.com

Table 1: N-Ethylation of Carbazole - Methods and Conditions

MethodReagents & ConditionsKey Characteristics
Monochloroethane Method1. Carbazole, KOH (270 °C) 2. Monochloroethane (215 °C, 0.98 MPa)Industrial method; requires high temperature and pressure. google.com
Ethyl Sulfate MethodCarbazole, Diethyl sulfate, Solvents (benzene, chlorobenzene)Uses toxic ethylating agent and hazardous solvents. google.com
p-Toluenesulfonate MethodCarbazole, Ethyl p-toluenesulfonateHigher cost, longer reaction times. google.com
Phase-Transfer CatalysisCarbazole, Ethylating agent, Phase-transfer catalyst (e.g., TBAB)Heterogeneous system, improves reaction efficiency between phases. google.comresearchgate.net
Microwave-Assisted SynthesisCarbazole, Alkyl halides, Dry mediaRapid reaction times under microwave irradiation. researchgate.net

Directed Functionalization of the this compound Core

The this compound nucleus is amenable to a variety of functionalization reactions, allowing for the introduction of diverse chemical moieties. These transformations are crucial for tuning the electronic and photophysical properties of the carbazole core for various applications. The electronic nature of the carbazole ring system typically directs electrophilic substitutions to the 3- and 6-positions. primescholars.com

Electrophilic Aromatic Substitution: Acylation, Formylation, Halogenation

Electrophilic aromatic substitution is a primary strategy for modifying the carbazole ring.

Acylation : The Friedel-Crafts acylation of this compound, for instance with acetyl chloride in the presence of a Lewis acid like aluminum chloride, predominantly yields 3-acetyl-9-ethyl carbazole. uobaghdad.edu.iq This reaction introduces a ketone functionality that can serve as a handle for further transformations. uobaghdad.edu.iq Site-selective C-H acylation at the C1 position can be achieved using palladium catalysis with a directing group on the nitrogen atom. nih.gov

Formylation : The introduction of an aldehyde group (formylation) can be accomplished using methods like the Vilsmeier-Haack reaction (using phosphorus oxychloride and dimethylformamide) or the Duff reaction (using hexamethylenetetramine and trifluoroacetic acid). researchgate.netasianpubs.org Microwave-assisted Vilsmeier formylation has been shown to produce 3-monoaldehydes in high yields under optimized conditions, typically requiring 3 equivalents of the formylating reagent. researchgate.netproquest.com

Halogenation : Halogens can be introduced onto the this compound core through various methods. Bromination with N-bromosuccinimide (NBS) in a solvent like dimethylformamide can lead to polybrominated products such as 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole. smolecule.com Reaction with bromine in acetic acid can also produce 3,6-dibromo-9-ethylcarbazole. orgsyn.org An environmentally benign method for halogenation (chlorination, bromination, and iodination) of carbazoles utilizes a hydrogen peroxide-hydrohalic acid system under microwave irradiation. rsc.org

Table 2: Electrophilic Aromatic Substitution of this compound

Substitution TypeReagentsPrimary Product(s)
AcylationAcetyl chloride, AlCl33-Acetyl-9-ethyl carbazole uobaghdad.edu.iq
Formylation (Vilsmeier-Haack)POCl3, DMF9-Ethyl-9H-carbazole-3-carbaldehyde researchgate.net
Formylation (Duff Reaction)Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA)9-Ethyl-9H-carbazole-3-carbaldehyde researchgate.netasianpubs.org
BrominationN-Bromosuccinimide (NBS), DMF1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole smolecule.com
BrominationBr2, Acetic acid3,6-Dibromo-9-ethylcarbazole orgsyn.org
Halogenation (Microwave)H2O2, Hydrohalic acids (HCl, HBr, HI)Halogenated carbazoles rsc.org

Cross-Coupling Reactions for Extended Conjugation (e.g., Suzuki-Miyaura, Ullman)

To create larger, conjugated systems, cross-coupling reactions are indispensable. These reactions typically start with a halogenated this compound derivative.

Suzuki-Miyaura Reaction : This palladium-catalyzed reaction couples a halogenated carbazole (e.g., 3-bromo-9-ethyl-9H-carbazole) with an aryl or heteroaryl boronic acid. rsc.org It is a powerful tool for synthesizing a wide array of multi-substituted carbazole derivatives with extended π-conjugation, which are of interest in materials science. rsc.orgrsc.orgresearchgate.net

Ullmann Reaction : The Ullmann condensation is a classic method for forming carbon-nitrogen (C-N) or carbon-carbon (C-C) bonds, typically using a copper catalyst. A facile and efficient CuCl-catalyzed Ullmann-type C-N cross-coupling has been developed for reacting carbazoles with 2-bromopyridine (B144113) derivatives. acs.orgacs.orgnih.gov Visible light has also been used to mediate Ullmann-type C-N coupling reactions between carbazole derivatives and aryl iodides under mild conditions. nih.gov

Condensation Reactions for Schiff Base Derivatives

The functional groups introduced via electrophilic substitution can be further elaborated. For example, aldehyde or amine functionalities on the this compound core are excellent precursors for condensation reactions to form Schiff bases (imines).

Condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with primary amines, such as 1,3-diaminopropan-2-ol, readily forms the corresponding Schiff base. najah.edu

Similarly, 3-amino-9-ethylcarbazole (B89807) can be condensed with various aldehydes and ketones to produce a diverse range of imine-containing carbazole derivatives. semanticscholar.orgtubitak.gov.tr These reactions are often catalyzed by a few drops of acid and proceed via the formation of a >C=N- (azomethine) bond. najah.edusemanticscholar.org Such Schiff bases are not only synthetically useful but are also investigated for their unique photophysical and biological properties. researchgate.net

Advanced Electrochemical Synthesis Techniques

Electrochemical methods offer a green and efficient alternative for synthesizing and modifying carbazole derivatives. These techniques can provide high selectivity and avoid the use of harsh chemical reagents.

The electrochemical synthesis of 9-ethyl-3-ethynyl-9H-carbazole has been achieved starting from 3-(2,2-dibromovinyl)-9-ethyl-9H-carbazole. beilstein-journals.org This process involves an electrochemically modified Corey-Fuchs reaction, where the selection of electrolysis conditions can selectively yield either the terminal alkyne or a bromoalkyne intermediate. beilstein-journals.org

Electropolymerization is another key technique where carbazole monomers are oxidized electrochemically to form conductive polymers. nih.gov Poly(9H-carbazole) can be deposited on an electrode surface by cyclic voltammetry, where the monomer is oxidized to its radical cation, which then polymerizes. nih.gov

Electrochemical methods have also been developed for novel bond formations. For instance, an electrochemical process for creating a P-N bond between carbazoles and diphenylphosphine (B32561) has been reported, proceeding through the anodic oxidation of both reactants to form radical species that subsequently couple. beilstein-journals.org

Selective Alkyne Formation from Dibromoalkenes

The synthesis of terminal alkynes from aldehydes can be achieved through the two-step Corey-Fuchs reaction, which involves the formation of a 1,1-dibromoalkene followed by treatment with butyllithium (B86547). beilstein-journals.org An alternative, electrochemically modified approach has been developed for the synthesis of arylalkynes, including a derivative of this compound. beilstein-journals.org

This electrochemical methodology was successfully applied to 3-(2,2-dibromovinyl)-9-ethyl-9H-carbazole to produce 9-ethyl-3-ethynyl-9H-carbazole, an important intermediate in the synthesis of materials for organic electronics. beilstein-journals.org The process involves the cathodic reduction of the dibromoalkene. The mechanism suggests that the anion formed from the reduction of the dibromoalkene can eliminate a bromide ion to yield a carbene, which then undergoes rearrangement to form the alkyne. beilstein-journals.org This electrochemical method avoids the use of strong bases like butyllithium required in the traditional Corey-Fuchs reaction. beilstein-journals.org

Table 1: Electrochemical Synthesis of 9-ethyl-3-ethynyl-9H-carbazole

Starting MaterialProductMethodKey ConditionsYieldReference
3-(2,2-dibromovinyl)-9-ethyl-9H-carbazole9-ethyl-3-ethynyl-9H-carbazoleElectrochemical ReductionOptimized electrolysis conditions65% beilstein-journals.org

Polymerization and Oligomerization Strategies

This compound and its derivatives are valuable monomers in the synthesis of electroactive polymers. The carbazole moiety offers good environmental stability, photoconductivity, and charge-transporting properties, making the resulting polymers suitable for applications in organic electronics. frontiersin.orgsigmaaldrich.com Polymerization can occur through various mechanisms, including electropolymerization and controlled radical polymerization, leading to homopolymers and copolymers with tailored properties. mdpi.comacs.org

Electropolymerization of this compound Derivatives

Electropolymerization is a direct method to synthesize conductive polymer films on an electrode surface from a monomer solution. mdpi.com For carbazole derivatives, this process is typically an anodic oxidation. The mechanism starts with the oxidation of the carbazole monomer to form a radical cation. frontiersin.org These radical cations then couple, most commonly at the 3 and 6 positions of the carbazole ring, to form dimers and subsequently longer polymer chains. frontiersin.orgresearchgate.net

The electropolymerization of 9-ethyl-9H-carbazole has been investigated, with studies showing that conditions such as solvent, monomer concentration, and the nature of the supporting electrolyte significantly influence the process. frontiersin.org For instance, successful polymerization has been demonstrated in acetonitrile (B52724) solutions with lithium perchlorate (B79767) as the supporting salt. frontiersin.org The resulting poly(9-ethyl-9H-carbazole) films exhibit electroactivity, which is a key characteristic for their use in electronic devices. frontiersin.org

Table 2: Optimized Conditions for Electropolymerization of Carbazole

MonomerSolventSupporting ElectrolyteConcentrationMethodReference
Carbazole (Cz)Acetonitrile (ACN)Lithium Perchlorate (LiClO₄)10⁻² MCyclic Voltammetry frontiersin.org

Design and Synthesis of Carbazole-Containing Copolymers

Copolymerization allows for the creation of materials that combine the advantageous properties of different monomers. Carbazole derivatives, including those based on this compound, are often incorporated into copolymers to impart specific electronic and optical characteristics. acs.orgmetu.edu.trtandfonline.com

One advanced strategy is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which enables the synthesis of polymers with controlled molecular weights and low polydispersity. acs.org This method has been used to create well-defined block copolymers, such as polystyrene-b-poly(N-ethyl-3-vinylcarbazole). In this process, a dithiocarbamate-terminated polystyrene acts as a macro-chain transfer agent (macro-CTA) for the polymerization of N-ethyl-3-vinylcarbazole, a derivative of this compound. The resulting block copolymers exhibit the properties of both segments and show thermal stability above 350 °C. acs.org

Another significant method is palladium-catalyzed polycondensation. This reaction is used to synthesize copolymers with alternating units in the polymer backbone. tandfonline.com For example, copolymers containing carbazole and fluorene (B118485) units have been created using this approach. By selecting different comonomers, the electronic properties, such as the emission color in polymer light-emitting diodes (PLEDs), can be precisely tuned. tandfonline.com The cycloaddition reactions of N-ethyl-3-vinylcarbazole with electron-poor olefins also represent a pathway to forming copolymers. acs.org

Table 3: Strategies for Synthesizing Carbazole-Containing Copolymers

Polymerization MethodMonomersResulting Copolymer TypeKey FeaturesReference
RAFT PolymerizationN-ethyl-3-vinylcarbazole, StyreneBlock Copolymer (polystyrene-b-poly(E3VC))Controlled molecular weight, low polydispersity acs.org
Palladium-Catalyzed PolycondensationCarbazole derivative, Dioctylfluorene derivativeAlternating CopolymerTunable electro-optical properties tandfonline.com
Electrochemical CopolymerizationCarbazole derivative, 3,4-ethylenedioxythiophene (B145204) (EDOT)Random/Alternating CopolymerCombines properties of both monomers for electrochromic applications metu.edu.tr

Electronic and Photophysical Properties of 1 Ethyl 9h Carbazole Systems

Luminescence Mechanisms and Characteristics

Mechano-fluorochromism and Stimuli-Responsive Photoluminescent Behavior

Carbazole (B46965) derivatives have demonstrated remarkable stimuli-responsive photoluminescent behavior, including mechanochromism and mechanofluorochromism, where mechanical forces can induce changes in their emission properties. While direct studies focusing exclusively on the mechano-fluorochromic behavior of 1-Ethyl-9H-carbazole itself are limited, research on related ethyl-substituted carbazole systems provides significant insight. Compounds featuring the 9-ethyl-9H-carbazol-3-yl moiety have exhibited reversible mechanofluorochromism, undergoing color changes in their luminescence upon mechanical stress such as grinding nih.govrsc.org. For instance, a derivative with an ethyl group was noted to display the largest spectral shift under mechanical force stimuli compared to those with longer alkyl chains rsc.orgresearchgate.net. Another study reported a carbazole-based compound with ethyl groups that showed a significant spectral shift upon the application of force rsc.orgresearchgate.net. Furthermore, derivatives containing the 9-ethyl-9H-carbazol-2-yl unit have shown a shift in their green photoluminescence to yellow in response to mechanical stimuli, with a reversible color change researchgate.net. These observations suggest that the presence of an ethyl substituent on the carbazole framework can contribute to mechano-responsive luminescence, although the precise electronic effects of substitution at the 1-position compared to other positions require further investigation vulcanchem.com.

Table 1: Mechano-fluorochromic Behavior of Selected Carbazole Derivatives

Compound/Derivative TypeStimulusObserved ChangeReversibilityReference
Ethyl-substituted carbazole derivativesMechanical forceLargest spectral shiftNot specified rsc.orgresearchgate.net
9-ethyl-9H-carbazol-3-yl derivativesGrinding/MechanicalEmission color change (e.g., yellow to golden yellow)Reversible nih.govrsc.org
Carbazole-based derivative with ethyl groupsForce stimuliSignificant spectral shiftNot specified rsc.orgresearchgate.net
Carbazole-based derivative with 9-ethyl-9H-carbazol-2-yl moietyMechanical stimuliGreen to yellow photoluminescenceReversible researchgate.net

Charge Transport Properties and Hole Mobility

Carbazole derivatives are highly regarded in organic electronics for their robust charge transport capabilities, particularly their efficient hole mobility mdpi.comresearchgate.netnih.govbohrium.com. The electron-rich nature of the carbazole core, stemming from the nitrogen atom, inherently promotes favorable hole transport nih.govmdpi.com. While specific experimental data detailing the hole mobility of this compound are not extensively reported in the provided literature, general trends from related ethyl-substituted carbazoles and other carbazole derivatives can be inferred. Studies indicate that hole mobilities in carbazole-based materials typically range from approximately 10⁻⁵ cm²/Vs to 10⁻² cm²/Vs google.comnih.govacs.orgpsu.edu. For example, carbazole-terminated materials have achieved hole drift mobilities in the order of 10⁻⁵ cm²/Vs, which is comparable to established hole-transport materials like spiro-OMeTAD nih.govacs.org. Research has also shown that increasing the length of alkyl chains attached to the carbazole nitrogen, from ethyl to hexyl, can enhance hole mobility by improving molecular flexibility and packing efficiency, thereby facilitating π-π stacking interactions crucial for charge transport mdpi.com. The ethyl substituent itself can influence the electronic structure, with a computed HOMO-LUMO gap of 4.2 eV reported for this compound, indicating its specific electronic modulation by the substituent vulcanchem.com.

Table 2: Charge Transport Properties of Selected Carbazole Derivatives

Compound/Derivative TypeHole Mobility (cm²/Vs)Electric Field (V/cm)Temperature (°C)Reference
Carbazole-based dihydrazones~10⁻²²6.4 x 10⁵22 psu.edu
Carbazole-terminated materials~10⁻⁵Not specifiedNot specified nih.govacs.org
OY-type hole transport materials (9H-carbazole based)~10⁻⁴Not specifiedNot specified google.com
Poly(2,7-carbazole) derivatives~3 x 10⁻³Not specifiedNot specified acs.org

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy have been extensively used to confirm the structure of 1-Ethyl-9H-carbazole and its synthesized derivatives.

For 9-Ethyl-9H-carbazole itself, ¹H NMR spectroscopy typically reveals distinct signals for the ethyl group and the aromatic carbazole (B46965) core. The ethyl group shows a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with specific chemical shifts depending on the solvent. For instance, in CDCl₃, the ethyl group protons were reported around δ 4.34-4.42 ppm (quartet, 2H) and δ 1.40-1.47 ppm (triplet, 3H) uobaghdad.edu.iq. The aromatic protons of the carbazole moiety exhibit complex multiplet patterns in the region of δ 7.19-8.12 ppm, reflecting their electronic environment and coupling interactions uobaghdad.edu.iq. ¹³C NMR provides further confirmation by identifying the unique carbon environments, including those of the ethyl substituent and the aromatic rings.

In derivatives, the characteristic signals of the 9-ethyl-9H-carbazole core are generally preserved, with additional signals appearing for the newly introduced functional groups. For example, in some derivatives, methyl and ethyl substitutions have been reported to appear around δ 1.03–1.37 ppm (triplet for CH₃) and >4.00 ppm (quartet for N-ethyl methylene), with aromatic signals in the 7.00–8.5 ppm range nih.govmdpi.com.

Table 4.1.1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 9-Ethyl-9H-carbazole and Derivatives

Compound/DerivativeSolventSignal AssignmentChemical Shift (δ, ppm)MultiplicityJ (Hz)Reference
9-Ethyl-9H-carbazoleCDCl₃CH₃ (ethyl)1.40-1.47t7.2 uobaghdad.edu.iq
9-Ethyl-9H-carbazoleCDCl₃CH₂ (ethyl)4.34-4.42q7.2 uobaghdad.edu.iq
9-Ethyl-9H-carbazoleCDCl₃Aromatic protons7.19-8.12m- uobaghdad.edu.iq
Ethyl 9H-carbazol-9-ylacetateDMSO-d₆CH₃ (ethyl)1.284s- uomosul.edu.iq
Ethyl 9H-carbazol-9-ylacetateDMSO-d₆CH₂-CO (ester)4.14-- uomosul.edu.iq
Ethyl 9H-carbazol-9-ylacetateEthanolCH₃ (ethyl)2.10t- arabjchem.org
Ethyl 9H-carbazol-9-ylacetateEthanolCH₂ (ethyl)3.96q- arabjchem.org
Derivative (general)DMSO-d₆CH₃ (ethyl substituent)1.03-1.37t- nih.govmdpi.com
Derivative (general)DMSO-d₆CH₂ (N-ethyl)>4.00q- nih.govmdpi.com
Derivative (general)DMSO-d₆Aromatic protons7.00-8.5m- nih.govmdpi.com

Note: 't' denotes triplet, 'q' denotes quartet, 'm' denotes multiplet, 's' denotes singlet. J values represent coupling constants.

While ¹⁵N NMR data for this compound specifically is less commonly reported in the surveyed literature, ¹⁵N NMR is a powerful technique for characterizing nitrogen-containing heterocycles, providing direct information about the electronic environment of the nitrogen atom.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

The FT-IR spectrum of 9-Ethyl-9H-carbazole typically shows characteristic absorption bands for aromatic C-H stretching vibrations in the region of 3051 cm⁻¹ uobaghdad.edu.iq. Aliphatic C-H stretching from the ethyl group is observed around 2984-2988 cm⁻¹ uomosul.edu.iq. Aromatic ring stretching vibrations (C=C) are usually found in the 1600-1620 cm⁻¹ range uobaghdad.edu.iq. In derivatives where ester or carbonyl groups are present, strong absorption bands corresponding to the C=O stretching vibration are observed, for example, at 1745 cm⁻¹ for an ethyl ester uomosul.edu.iq and around 1645-1735 cm⁻¹ for amide or carbonyl functionalities in other derivatives arabjchem.org. The presence of C-O-C stretching vibrations in ester groups is also identifiable, as seen at 1046 cm⁻¹ uomosul.edu.iq. For some carbazole derivatives, bands associated with C=S or C-S stretching have also been reported, for example, at 1330 cm⁻¹ (C=S) and 750 cm⁻¹ (C-S) researchgate.net.

Table 4.2.1: Key FT-IR Absorption Bands (cm⁻¹) for 9-Ethyl-9H-carbazole and Derivatives

Compound/DerivativeAbsorption Band (cm⁻¹)AssignmentReference
9-Ethyl-9H-carbazole3051Aromatic C-H stretching uobaghdad.edu.iq
9-Ethyl-9H-carbazole2984, 2988Aliphatic C-H stretching uomosul.edu.iq
9-Ethyl-9H-carbazole1600, 1620Aromatic C=C stretching uobaghdad.edu.iq
Ethyl ester derivative1745C=O stretching (ester) uomosul.edu.iq
Ethyl ester derivative1046C-O-C stretching (ester) uomosul.edu.iq
Amide/Hydrazide derivative1645C=O stretching (amide) arabjchem.org
Amide/Hydrazide derivative3321N-H stretching arabjchem.org
Thioanhydride derivative1330C=S stretching researchgate.net
Thioanhydride derivative750C-S stretching researchgate.net
Benzimidazole derivative3500-2900 (broad)N-H stretching (benzimidazole) researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are crucial for understanding the electronic transitions and photophysical properties of carbazole derivatives, which are often exploited in optoelectronic applications.

The UV-Vis absorption spectra of 9-Ethyl-9H-carbazole and its derivatives typically exhibit characteristic absorption bands in the ultraviolet and sometimes visible regions, arising from π-π* and n-π* electronic transitions within the conjugated carbazole system. For a related compound, Bncz 2, absorption bands were observed at 220, 256, 306, and 356 nm semanticscholar.org. Another derivative, CZ-BTZ, showed a maximum absorption at 362 nm researchgate.net. The absorption profiles are sensitive to the solvent polarity, often showing a red-shift with increasing polarity, indicating charge transfer characteristics rsc.org.

Fluorescence spectroscopy reveals the emission properties. For instance, compound 1 exhibited intense fluorescent emission at around 395 nm in THF solution upon excitation at 304 nm frontiersin.org. In other studies, fluorescence emission spectra have been recorded to investigate interactions with metal ions or DNA semanticscholar.orgnih.gov. The fluorescence properties, such as emission maxima and quantum yields, are highly dependent on the molecular structure and the surrounding environment.

Table 4.3.1: Representative UV-Vis Absorption Maxima (λ_max, nm) and Fluorescence Emission Maxima (λ_em, nm)

Compound/DerivativeSolventλ_max (nm)λ_em (nm)NotesReference
Bncz 2EtOH220, 256, 306, 356-Absorption bands semanticscholar.org
CCN (carbazole derivative)THF362-Maximum absorption researchgate.net
ECPO (carbazole derivative)Various431–447-Main absorption band, solvent dependent rsc.org
Compound 1 (carbazole)THF~304 (λ_ex)395Fluorescence emission frontiersin.org
Ligand 3 (carbazole)DMSO--Long-wavelength absorption band observed nih.gov

Mass Spectrometry for Molecular Weight and Fragment Analysis (TOF-MS)

Mass spectrometry (MS) is indispensable for determining the molecular weight of a compound and providing information about its fragmentation patterns, which aids in structural confirmation. Time-of-Flight Mass Spectrometry (TOF-MS) offers high mass accuracy and resolution.

For This compound , the molecular weight is approximately 195.26 g/mol nih.govnih.govnist.gov. Electron ionization (EI) mass spectra are available for this compound nist.govnist.gov. In TOF-MS analysis of derivatives, molecular ion peaks (M⁺ or [M+H]⁺) corresponding to the intact molecule are observed, confirming the molecular formula researchgate.net. Fragmentation patterns can reveal the presence of specific functional groups or structural rearrangements within the molecule. For instance, the loss of ethyl groups or other substituents can be observed in the mass spectra.

Table 4.4.1: Mass Spectrometry Data for this compound and Related Compounds

Compound/DerivativeTechniquem/z ValueAssignment / FragmentReference
This compoundEI-MS-Molecular ion (M⁺) expected nist.govnist.gov
Schiff base derivativeTOF-MS-M, [M+H]⁺ molecular ion peak researchgate.net
Polysaccharide derivativesMALDI-TOF MS-Mass enhancement observed mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and molecular packing.

Table 4.5.1: X-ray Crystallographic Data Highlights

Compound/DerivativeCrystal SystemUnit Cell Parameters (Å, °)Planarity of Carbazole Ring SystemReference
1,3,6,8-tetrabromo-9-ethyl-9H-carbazoleMonoclinica=4.202(2), b=14.654(6), c=12.245(6), β=92.758(18)Almost planar (RMS deviation 0.017 Å) nih.gov
Carbazole derivative (general)--Essentially planar iucr.org
Carbazole derivative (general, compound 2)--Mentioned in analysis frontiersin.org

Electrochemical Characterization Techniques (Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)

Electrochemical techniques, such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS), are vital for evaluating the redox properties and charge transport characteristics of carbazole-based materials, particularly when incorporated into electrodes or electronic devices.

Cyclic Voltammetry (CV) is used to determine the oxidation and reduction potentials of carbazole derivatives, which are indicative of their HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. These parameters are critical for designing organic electronic devices like OLEDs and organic solar cells researchgate.netresearchgate.nettandfonline.comtandfonline.com. CV can also reveal the reversibility of redox processes and the stability of the electrochemically generated species.

Electrochemical Impedance Spectroscopy (EIS) provides detailed information about the interfacial properties and charge transfer kinetics of electrode materials. It is commonly used to characterize the capacitive behavior and conductivity of polymer films and composites researchgate.netresearchgate.nettandfonline.comtandfonline.comexpresspolymlett.com. EIS data is often analyzed using equivalent circuit models to quantitatively describe the electrochemical processes occurring at the electrode-electrolyte interface. For example, circuit models like R(Q(R(C(RW))))(CR) have been employed to fit experimental data for carbazole-based polymer films tandfonline.comtandfonline.com.

Table 4.6.1: Electrochemical Characterization Parameters

Compound/MaterialTechniqueKey Observations / ParametersReference
Poly(BzOCz-co-TsP) filmsCV, EISRedox behavior, capacitive behaviors via Nyquist, Bode plots, circuit modeling researchgate.netresearchgate.net
Poly(N-MPy-co-CzEMA)/CFME filmsCV, EISCapacitive behaviors, circuit model R(Q(R(C(R(C(RW))))))(CR), double layer capacitance values (C₁, C₂, C₃) tandfonline.com
Poly(TCz-co-Py)/CFMECV, EISElectrochemical impedance study, characterization of electrode material researchgate.net
Poly(ThCzHa)/CFMECV, EISCapacitive behaviors, circuit model R(Q(R(C(R(C(RW))))))(CR), low frequency capacitance (CLF), double layer capacitance (Cdl) tandfonline.com
Carbazole-based polymers (general)EISCharacterization of capacitors/supercapacitors, frequency range (0.01 Hz to 100 kHz) expresspolymlett.com

Morphological Characterization (SEM-EDX, PXRD)

Morphological characterization techniques, such as Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray analysis (EDX), and Powder X-ray Diffraction (PXRD), provide insights into the surface topography, particle morphology, elemental composition, and crystalline structure of materials.

SEM-EDX is used to visualize the surface morphology of materials, including particle size and shape, and to determine their elemental composition. For polymer films derived from carbazole monomers, SEM images can reveal the nature of the film coating and the distribution of components researchgate.nettandfonline.comtandfonline.com. EDX analysis complements SEM by providing semi-quantitative elemental composition, confirming the presence of expected elements within the sample researchgate.net6-napse.com.

Powder X-ray Diffraction (PXRD) is employed to assess the crystallinity of solid samples. It reveals the presence of crystalline phases, their orientation, and lattice parameters. For carbazole derivatives, PXRD can help distinguish between crystalline and amorphous forms and provide information about the crystal packing. While specific PXRD data for this compound itself was not detailed in the surveyed literature, it is a standard technique for solid-state characterization of organic compounds scholarena.com.

Table 4.7.1: Morphological and Structural Characterization Data

Compound/MaterialTechniqueKey Observations / ParametersReference
Carbazole-based polymersSEM-EDXSurface morphology, elemental composition, particle size, distribution of components researchgate.nettandfonline.comtandfonline.comresearchgate.net
Carbazole-based polymersTEMHollow spherical morphology, controlled opening of spheres researchgate.net
Carbazole (general)PXRDDiffractogram analysis, crystal structure determination scholarena.com
Carbazole derivative (general)X-rayCrystal structure, molecular packing, bond lengths, bond angles frontiersin.orgnih.goviucr.org

Computational and Theoretical Modeling of 1 Ethyl 9h Carbazole Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method widely employed to investigate the electronic structure of molecules. For 1-Ethyl-9H-carbazole, DFT calculations have been instrumental in elucidating its fundamental properties.

Prediction of Electronic Properties: HOMO-LUMO Gaps and Redox Potentials

Redox potentials, which are related to the HOMO and LUMO energy levels, are also accessible through DFT calculations and are vital for understanding a molecule's behavior in electrochemical processes and charge transfer mechanisms researchgate.net.

Simulated Spectroscopic Data (IR, NMR, UV-Vis)

DFT calculations are extensively used to simulate spectroscopic data, providing a theoretical basis for experimental characterization.

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies, allowing for the assignment of characteristic IR absorption bands. Studies have shown good agreement between experimental and DFT-calculated IR spectra for carbazole (B46965) derivatives, confirming the presence of specific functional groups like C-H, C=C, and C=N stretches tandfonline.comresearchgate.netnajah.edunih.govksu.edu.sanajah.edugazi.edu.trimist.marsc.org. For example, calculations have identified vibrational modes corresponding to C-H aromatic stretching, C-H aliphatic stretching, and C=N stretching in related Schiff bases derived from this compound najah.eduksu.edu.sa.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be accurately predicted using DFT, particularly with methods like the Gauge-Independent Atomic Orbital (GIAO) approach najah.edugazi.edu.trresearchgate.netimist.marsc.orgresearchgate.netacs.org. These predictions aid in the unambiguous assignment of signals in experimental NMR spectra, confirming the synthesized structures. Studies on halogenated carbazoles have shown good linear correlation between experimental and theoretically predicted NMR parameters, including ¹³C chemical shifts researchgate.netacs.org.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic absorption spectra, predicting maximum absorption wavelengths (λmax) and oscillator strengths. These simulated spectra are often in good agreement with experimental UV-Vis data, validating the computational models and providing insights into electronic transitions bohrium.comtandfonline.comnankai.edu.cnnih.govmdpi.comnih.govrsc.orgnih.govrsc.org. For carbazole-based chromophores, TD-DFT calculations help assign absorption peaks to π–π* and n–p* transitions, and the effect of solvent polarity on these transitions can be studied, revealing solvatochromic behavior nankai.edu.cnnih.govrsc.orgnih.govrsc.org.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, visualize the distribution of electron density and highlight regions of positive (electrophilic) and negative (nucleophilic) electrostatic potential on the molecule's surface researchgate.netnajah.edutandfonline.comresearchgate.netuni-muenchen.de. MEP analysis is crucial for understanding molecular reactivity, identifying sites for electrophilic or nucleophilic attack, and predicting intermolecular interactions. For this compound derivatives, MEP maps typically show electron-rich regions around nitrogen and oxygen atoms, indicating potential sites for hydrogen bonding or coordination najah.eduresearchgate.net. Mulliken charge analysis, another DFT-derived method, quantifies the electron distribution among atoms, providing insights into charge polarization and transfer within the molecule researchgate.netnajah.edunih.gov.

Quantum Chemical Investigations of Optical and Photovoltaic Properties

Quantum chemical methods, including DFT and TD-DFT, are extensively used to investigate the optical and photovoltaic properties of carbazole-based materials. These studies are fundamental for designing molecules for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and dye-sensitized solar cells (DSSCs) bohrium.comnih.govmdpi.comresearchgate.netacs.orgnih.govmdpi.com.

Theoretical Studies on Charge Transfer Dynamics

Understanding charge transfer dynamics is paramount for optimizing the performance of organic electronic devices. Theoretical studies, often employing DFT and ultrafast spectroscopic techniques, investigate how charges move within and between molecules. For carbazole-based systems, these studies focus on phenomena like intramolecular charge transfer (ICT) and charge transport in solid-state devices researchgate.netnih.govacs.orgnih.govmdpi.comamu.edu.pl.

Theoretical modeling can elucidate the pathways and rates of charge transfer, which are influenced by molecular design, intermolecular packing, and the electronic coupling between donor and acceptor units researchgate.netnih.govamu.edu.pl. For instance, studies on carbazole-containing donor-acceptor molecules have shown that ICT can occur from the carbazole moiety to an acceptor unit, a process that can be tuned by structural modifications rsc.orgnih.govrsc.org. In the context of solar cells, theoretical investigations aim to understand the dynamics of electron injection from the dye molecule to the semiconductor (e.g., TiO₂) and subsequent charge transport, as well as exciton (B1674681) dissociation and charge recombination processes acs.orgmdpi.comamu.edu.pl. The theoretical determination of frontier molecular orbital energies (HOMO and LUMO) and their spatial distribution is crucial for predicting and analyzing charge transfer efficiencies nih.govresearchgate.netnih.govamu.edu.pl.

Advanced Applications in Organic Electronic Devices

Organic Photovoltaic (OPV) Cells and Solar Energy Conversion

Bulk Heterojunction (BHJ) Solar Cells: Donor-Acceptor Systems

Carbazole (B46965) derivatives are widely recognized for their role as electron-donating materials in bulk heterojunction (BHJ) organic solar cells (OSCs) nih.govresearchgate.netnih.govrsc.org. These molecules are typically designed with donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architectures, where the carbazole moiety serves as the electron-rich donor component nih.govnih.govrsc.orgutep.edu. The carbazole unit is valued for its electron-donating capabilities and hole-transporting characteristics, which are crucial for efficient charge separation and transport in OSCs researchgate.net.

Molecular design strategies focus on optimizing key performance parameters such as power-conversion efficiency (PCE), hole mobility, and thermal stability nih.gov. Theoretical studies employing density functional theory (DFT) and time-dependent DFT (TD-DFT) methods are instrumental in evaluating the optoelectronic properties of these materials, predicting excitation energies, absorption spectra, and open-circuit voltage (Voc) estimates by analyzing HOMO/LUMO energy levels and band gaps. These analyses help ensure efficient electron injection into acceptor materials like fullerene derivatives nih.gov.

Specific ethyl-carbazole derivatives, such as (9-ethyl-9H-carbazol-3-yl)boronic acid pinacol (B44631) ester, have been synthesized as essential building blocks for creating donor materials for BHJ solar cells utep.edu. Related compounds, like ECTBT and ECBT, which incorporate carbazole units and ethylhexyl chains, have demonstrated promising performance in BHJ OSCs. For instance, ECTBT achieved a PCE of 3.26% with a short-circuit current (Isc) of 10.18 mA/cm², an open-circuit voltage (Voc) of 0.78 V, and a fill factor (FF) of 49.4% utep.edu.

Table 1: BHJ Solar Cell Performance of Carbazole-Based Materials

MaterialDonor ComponentBlend Ratio (w/w)PCE (%)Isc (mA/cm²)Voc (V)FF (%)
ECTBTCarbazole1:1.53.2610.180.7849.4
ECBTCarbazole1:31.455.400.7436.2

Organic Field-Effect Transistors (OFETs)

Carbazole derivatives have found significant application in the fabrication of organic field-effect transistors (OFETs) researchgate.netmdpi.com. Poly(9H-carbazole-9-ethyl acrylate) (PCEA) is recognized as a photoconductive polymer that exhibits high carrier mobility, making it suitable for use in organic thin-film transistors (OTFTs) sigmaaldrich.com. The carbazole moiety functions effectively as an electron-donor and hole-transporting group within these semiconductor materials researchgate.net.

Research has explored small molecules that incorporate carbazole units for OFET applications. For example, material S11, which features a carbazole unit alongside an isoindigo acceptor, has demonstrated a notable hole mobility of 7.8 × 10⁻³ cm²/Vs in OFET devices mdpi.com. While carbazole-based materials are known for their solubility and ease of processing via solution-based methods, their carrier mobilities and on/off current ratios can sometimes be less optimal compared to other organic semiconductor classes mdpi.commit.edu. Nevertheless, advancements continue, with derivatives such as indolo[3,2-b]carbazole (B1211750) compounds being synthesized for p-channel OFETs, achieving high crystallinity and hole mobilities up to 0.12 cm²/Vs through specialized processing techniques researchgate.net.

Table 2: OFET Performance of Carbazole-Containing Materials

MaterialDonor ComponentHole Mobility (cm²/Vs)
S11Carbazole7.8 × 10⁻³

Photoconductive and Photorefractive Applications

Carbazole-containing polymers are of substantial interest for their applications in photoconductive and photorefractive technologies sigmaaldrich.comunibo.itresearchgate.netresearchgate.net. These materials are leveraged in diverse fields, including high-density optical data storage, information processing, hologram recording, optical image processing, phase conjugation, lasing, dynamic holography, optical computing, and pattern recognition unibo.itresearchgate.netresearchgate.netinstras.com. The efficacy of these applications is largely attributed to the inherent photoconductivity and electro-optic (EO) properties exhibited by carbazole-based systems instras.com.

Poly(9H-carbazole-9-ethyl acrylate) (PCEA) serves as a key example of a photoconductive polymer sigmaaldrich.com. Furthermore, carbazole derivatives, including those with ethyl substituents, are incorporated into polymers to impart essential charge-transferring properties sigmaaldrich.com. For instance, photoconducting plasticizers such as N0-[9-(2-ethyl-hexyl)-9H-carbazol-3-ylmethylene]-N,N-diphenyl-hydrazone (EHCzHy) have been utilized in polymer composites to enhance photoconductivity instras.com. Main-chain polymers featuring carbazole and 3,3′-dicarbazole units have also been developed for photorefractive applications, demonstrating high diffraction efficiency and rapid response times researchgate.net. The presence of carbazole groups within polymer structures contributes significantly to their favorable photorefractive, photoconductive, and photochemical characteristics researchgate.net.

Innovative Applications in Chemical Sensing

Design Principles for Carbazole-Based Chemosensors

The design of chemosensors based on the carbazole (B46965) scaffold hinges on integrating a recognition site (receptor) for a specific analyte with the carbazole unit, which acts as the signaling component (fluorophore or chromophore). The interaction between the analyte and the receptor induces a measurable change in the optical properties of the carbazole unit. Key design strategies involve modifying the carbazole core at its various positions to tune its electronic properties and to attach specific functional groups that can selectively bind to target analytes.

Carbazole derivatives are highly effective for anion recognition, a field of significant environmental and biological importance. nih.gov The core design principle involves attaching hydrogen-bond donor groups to the carbazole skeleton. nih.govnih.gov These groups form specific, non-covalent interactions with anions, leading to a detectable signal.

1,8-diaminocarbazole is a particularly attractive building block because it combines the carbazole fluorophore with powerful and convergent hydrogen bond donors. nih.govnih.gov The carbazole N-H group itself can act as a hydrogen bond donor, and additional functionalities like amides, ureas, or sulfonamides can be introduced to enhance binding affinity and selectivity. beilstein-journals.orgbeilstein-journals.org The rigid structure of the carbazole unit facilitates the preorganization of these binding sites, which is crucial for achieving high selectivity for a specific anion geometry. nih.gov

Sensitivity is further tuned by modifying the electronic properties of the carbazole ring. Introducing electron-withdrawing groups (e.g., nitro or cyano groups) at the 3 and 6 positions can significantly increase the acidity of the N-H hydrogen bond donors, thereby enhancing anion affinity. nih.govchemrxiv.org This substitution can also shift the absorption spectrum of the molecule into the visible region, converting the receptor into a colorimetric sensor that allows for naked-eye detection. nih.govchemrxiv.org For instance, substituting a 1,8-diamidocarbazole with two nitro groups creates a sensor that exhibits vivid color and fluorescence changes in the presence of basic anions. chemrxiv.org

Table 1: Examples of Carbazole-Based Anion Sensors

Sensor Base Target Anion Sensing Principle Key Design Feature
1-hydroxycarbazole Fluoride (B91410), Chloride Fluorescence enhancement Hydrogen bonding via pyrrolic N-H and hydroxyl O-H groups. nih.gov
3,6-dinitro-1,8-diamidocarbazole Basic anions Colorimetric/Fluorescence change Electron-withdrawing groups enhancing acidity and shifting absorption. nih.govchemrxiv.org
N-tert-butyldimethylsilyl-3,6-diiodocarbazole Fluoride Colorimetric (colorless to yellow) Cleavage of Si-O bond by fluoride triggers intermolecular proton transfer. nih.govfrontiersin.org

The electron-rich nature of the carbazole moiety also makes it suitable for the detection of electron-deficient metal ions. The design of carbazole-based metal ion sensors typically involves incorporating specific chelating ligands that can selectively coordinate with the target metal ion. nih.gov Schiff bases are commonly used for this purpose. nih.govresearchgate.net

A typical design involves synthesizing a carbazole derivative with an aldehyde group, which is then condensed with an amine-containing compound (like 2-hydrazine benzothiazole (B30560) or 2-amino-4-nitrophenol) to form a Schiff base. researchgate.net This creates a binding pocket with nitrogen and potentially oxygen or sulfur atoms that can coordinate with metal ions like Cu²⁺ and Fe³⁺. This coordination event restricts C=N isomerization and can alter the electronic properties of the entire molecule, leading to a "turn-on" or "turn-off" fluorescent response or a distinct color change. nih.govresearchgate.netnih.gov

The selectivity of the sensor is dictated by the nature and geometry of the coordination site. For example, introducing a hydroxyl group ortho to the imino group in a carbazole-based Schiff base can significantly improve the selectivity for certain metal ions. iaea.org The stoichiometry of the sensor-metal complex, often 1:1 or 2:1, can be determined using methods like Job's plot analysis. nih.gov These sensors have demonstrated high sensitivity, with detection limits reaching micromolar (μM) and even nanomolar (nM) concentrations. nih.govnih.gov

Table 2: Performance of Selected Carbazole-Based Metal Ion Sensors

Sensor Type Target Ion(s) Detection Limit Stoichiometry
Carbazole-based Schiff base Fe³⁺ 4.23 × 10⁻⁶ M 2:1 (Sensor:Fe³⁺) nih.gov
Carbazole-based Schiff base Cu²⁺ 5.67 × 10⁻⁶ M 1:1 (Sensor:Cu²⁺) nih.gov

Carbazole-based sensors are highly effective for detecting nitroaromatic compounds, which are common components of explosives like picric acid (PA). The design principle for these sensors leverages the strong electron-donating character of the carbazole ring and the electron-accepting nature of nitroaromatics.

When the electron-rich carbazole fluorophore comes into proximity with an electron-deficient nitroaromatic molecule, an electrostatic interaction can occur, leading to the formation of a ground-state complex. nih.gov This interaction facilitates an electron transfer from the excited state of the carbazole to the nitroaromatic compound, resulting in significant fluorescence quenching. nih.govrsc.org The sensing mechanism is typically static quenching, where the non-fluorescent complex is formed before excitation. nih.gov

The N-H group of the carbazole ring can form a hydrogen bond with a nitro group on the analyte, which further stabilizes the ground-state complex and enhances the quenching efficiency. nih.gov This makes carbazole a sensitive probe for a range of nitroaromatics. Time-resolved fluorescence studies confirm that this quenching is a static process, ruling out dynamic energy transfer mechanisms. nih.gov

Fluorescence and Colorimetric Sensing Mechanisms

The signaling in carbazole-based sensors is primarily driven by photophysical processes that are modulated by the binding of an analyte. The two most prominent mechanisms are hydrogen bonding interactions and intramolecular charge transfer (ICT).

Hydrogen bonding is a fundamental mechanism in the recognition of anions and other specific molecules. osti.govacs.org In carbazole-based anion sensors, hydrogen bonds form between donor sites on the sensor (e.g., N-H from the carbazole itself, or from attached amide or urea (B33335) groups) and the anion. beilstein-journals.orgchemrxiv.org

This interaction can trigger a colorimetric or fluorescent response in several ways:

Deprotonation: If the hydrogen bond donor is sufficiently acidic and the anion is sufficiently basic, the interaction can lead to a proton transfer. This deprotonation changes the electronic structure of the chromophore/fluorophore, causing a significant shift in its absorption and emission spectra, often resulting in a visible color change. chemrxiv.orgchemrxiv.org

Conformational Changes: The binding event can alter the conformation of the sensor molecule, which in turn affects the photophysical properties of the carbazole unit.

Modulation of Photophysical Pathways: The formation of a hydrogen-bonded complex can alter the deactivation pathways of the excited state. For instance, it can inhibit non-radiative decay processes, leading to fluorescence enhancement ("turn-on"), or it can introduce new quenching pathways. osti.gov

For example, 1-hydroxycarbazole recognizes fluoride and chloride anions by establishing hydrogen bonds through both the pyrrolic nitrogen and the hydroxy group, which enhances fluorescence. nih.gov

Intramolecular Charge Transfer (ICT) is a powerful mechanism used in the design of highly sensitive fluorescent sensors. researchgate.net This process occurs in molecules that contain an electron-donating (D) part and an electron-accepting (A) part linked by a π-conjugated system. The carbazole moiety is an excellent electron donor. researchgate.netnih.gov

Upon photoexcitation, an electron is transferred from the highest occupied molecular orbital (HOMO), typically localized on the donor (carbazole), to the lowest unoccupied molecular orbital (LUMO), often localized on the acceptor. rsc.org This creates a charge-separated excited state, known as the ICT state. nih.govnih.gov

The key features of the ICT state are:

Large Dipole Moment: The ICT state has a much larger dipole moment than the ground state. nih.gov

Environmental Sensitivity: Due to its large dipole moment, the energy of the ICT state is highly sensitive to the polarity of its environment (solvatochromism). This property can be harnessed for sensing applications. nih.gov

Red-Shifted Emission: Fluorescence from the ICT state is typically unstructured, broad, and significantly red-shifted compared to the emission from the locally excited state. rsc.org

Analyte binding can influence the ICT process in several ways. For instance, the coordination of a metal ion to the acceptor part of the molecule can enhance the ICT process, leading to a change in fluorescence. Conversely, if an analyte binds to the donor, it can inhibit ICT, causing a blue shift or quenching of the fluorescence. This modulation of the ICT process provides a direct and sensitive signaling pathway for molecular recognition. rsc.orgrsc.org

pH-Responsive Sensing Systems

Research into the application of 1-Ethyl-9H-carbazole in pH-responsive sensing systems is an area of growing interest. The fundamental principle behind its potential use as a pH sensor lies in the modulation of its photophysical properties, such as fluorescence or absorbance, in response to changes in the acidity or basicity of the surrounding environment. However, based on currently available scientific literature, there are no specific studies detailing the direct use of this compound as a primary component in pH-responsive sensing systems.

While derivatives of the broader carbazole family have been investigated for their pH-sensing capabilities, for instance in the detection of acidic compounds like trifluoroacetic acid, specific research findings and data tables for this compound in this application are not presently documented. The development of pH sensors often involves the strategic design of molecules where a fluorophore (like a carbazole derivative) is coupled with a receptor that undergoes protonation or deprotonation, leading to a measurable change in the optical signal. Future research may explore the functionalization of this compound to incorporate such pH-sensitive moieties, thereby unlocking its potential in this domain.

Advanced Polymeric and Supramolecular Architectures

Synthesis and Characterization of Poly(1-Ethyl-9H-carbazole) and Copolymers

Carbazole-containing polymers, including those derived from ethyl-substituted carbazoles, are synthesized through various polymerization techniques. These polymers often exhibit desirable characteristics such as good electrical and optical properties, high hole-transporting mobility, and strong absorption in the UV spectral region mdpi.comsigmaaldrich.comoldcitypublishing.com. The synthesis of the monomer, 9-ethyl-9H-carbazole, typically involves the alkylation of carbazole (B46965) with bromoethane (B45996) in the presence of a base uobaghdad.edu.iq. Subsequent polymerization methods, such as electropolymerization or coupling reactions, can yield polymeric materials with tailored properties. Characterization typically involves spectroscopic techniques like FT-IR and NMR to confirm structure, and thermal analysis (e.g., DSC) to determine properties like glass transition temperature (Tg) sigmaaldrich.comresearchgate.netnih.govnih.gov.

Poly(carbazole)s and their copolymers are known for their photoconductive and photorefractive properties, making them suitable for optoelectronic applications mdpi.comresearchgate.net. For instance, Poly(9H-carbazole-9-ethyl acrylate) (PCEA), a related polymer, exhibits photoconductivity and high carrier mobility sigmaaldrich.com. Carbazole-based polymers have also been explored in the context of electrochromic devices and organic light-emitting diodes (OLEDs) mdpi.com.

Linear, Branched, and Dendritic Polymeric Forms

Research into carbazole-based polymers has seen a shift from traditional linear conjugated polymers towards more complex architectures, including dendritic, branched, and hyperbranched systems oldcitypublishing.com. These advanced structures offer advantages such as well-defined molecular weights and potentially improved film-forming capabilities and aggregation resistance, which are crucial for device performance oldcitypublishing.com.

Dendritic and hyperbranched polymers based on carbazole units can be synthesized using various methods, including coupling reactions nih.gov. These architectures allow for precise control over molecular architecture and the incorporation of multiple functional carbazole units within a single macromolecule. For example, dendritic conjugated polymers featuring carbazole moieties have been synthesized and investigated for their fluorescent properties nih.govnih.gov.

Conjugated Polymer Networks

Conjugated Polymer Networks (CPNs) represent a class of cross-linked polymeric materials that offer enhanced stability and improved solvent resistance compared to their linear counterparts uh.eduresearchgate.netmdpi.com. Carbazole units can be incorporated into CPNs through the electropolymerization of carbazole-functionalized monomers mdpi.comuh.eduresearchgate.netuh.edu. For instance, electropolymerization of poly(N-alkoxy-(p-ethynylphenyl)carbazole) or other carbazole-containing precursors can lead to the formation of robust CPN films uh.eduresearchgate.net. These networks are formed via intermolecular cross-linking of the pendant carbazole units, creating a three-dimensional polymeric structure uh.eduresearchgate.netuh.edu. Such CPNs have been explored for applications like anticorrosion coatings and as components in chemical sensors mdpi.comuh.edu.

Supramolecular Assemblies and Host-Guest Chemistry

Carbazole derivatives can serve as building blocks for sophisticated supramolecular assemblies, leveraging non-covalent interactions such as π-π stacking and hydrogen bonding rsc.orgthno.org. The carbazole moiety itself possesses a rigid, electron-rich aromatic system that can participate in host-guest complexation with various macrocyclic hosts, including cucurbiturils and pillararenes rsc.orgrsc.orgsioc-journal.cn. These assemblies can lead to the formation of nanoparticles, nanorods, or supramolecular polymers with unique structural and functional properties rsc.orgsioc-journal.cn.

The integration of carbazole units into supramolecular frameworks allows for the creation of multifunctional materials where the electronic properties of the carbazole are combined with the recognition capabilities of the host molecules rsc.org. These host-guest systems are fundamental to developing advanced materials for sensing, catalysis, and targeted delivery thno.org.

Applications in Anion Receptors and Transporters

Carbazole-based molecules have emerged as highly effective scaffolds for the design of anion receptors and sensors chemrxiv.orgmdpi.comresearchgate.net. The carbazole NH group acts as a potent hydrogen bond donor, facilitating strong interactions with anions chemrxiv.orgmdpi.comresearchgate.net. Derivatives such as 1,8-diaminocarbazoles, particularly those substituted with electron-withdrawing groups like cyano or nitro at the 3 and 6 positions, exhibit remarkable affinity for oxyanions such as carboxylates, phosphates, and sulfates chemrxiv.orgmdpi.com.

Furthermore, certain carbazole-based receptors have demonstrated significant activity as anion transporters, especially for chloride ions chemrxiv.orgmdpi.comnih.gov. These molecules can facilitate the transport of anions across lipid bilayers via a carrier mechanism nih.gov. The 3,6-dinitro-substituted diamidocarbazole, for instance, has been identified as a highly active and pH-switchable chloride transporter, with potential applications in biological systems nih.gov.

Materials for Optical Data Storage and Holographic Recording

The photorefractive and photoconductive properties inherent in carbazole-containing polymers make them excellent candidates for optical data storage and holographic recording applications researchgate.netnih.govresearchgate.net. These materials can form holographic gratings through photo-induced isomerization or structural changes when exposed to interfering laser beams, allowing for high-density data storage within the volume of the medium researchgate.netebu.chlaserfocusworld.com.

Polymer films based on carbazole derivatives, such as poly-epoxypropylcarbazole (PEPC), have shown the ability to record holographic diffraction gratings with good quality and high diffraction efficiencies researchgate.net. Digital holographic data storage systems have utilized photorefractive polymer composites incorporating carbazole matrices nih.gov. The ability to record and retrieve data non-destructively, coupled with high storage density and rapid data transfer rates achievable through techniques like angle multiplexing, positions these carbazole-based materials as promising for next-generation archival solutions ebu.chlaserfocusworld.com.

Future Research Directions and Challenges

Rational Molecular Design for Targeted Performance Enhancement

The precise tuning of molecular structure to achieve specific material properties remains a cornerstone of advanced materials research bohrium.comresearchgate.net. Future efforts will focus on rational molecular design strategies to enhance the performance of carbazole (B46965) derivatives for targeted applications. This involves understanding the intricate structure-property relationships, where subtle modifications to the carbazole core, such as the introduction of an ethyl group at the 1-position, can significantly impact charge transport, photoluminescence, and device efficiency bohrium.commdpi.comiaamonline.orgresearchgate.net. Computational methods, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are crucial tools in predicting and optimizing these properties before experimental synthesis researchgate.netiaamonline.orgresearchgate.netnih.govjocpr.combohrium.com. Research will continue to explore how different substitution patterns and the incorporation of various functional groups influence parameters like HOMO/LUMO energy levels, band gaps, and triplet energies, thereby guiding the development of materials with superior charge mobility and light-emitting characteristics bohrium.comresearchgate.netmdpi.comiaamonline.orgresearchgate.netjocpr.comnih.govresearchgate.net.

Exploration of Novel Derivatization and Functionalization Strategies

The development of new and efficient synthetic methodologies is paramount for accessing a broader range of carbazole derivatives with tailored properties chim.itrsc.orgmetu.edu.tr. Future research will emphasize the exploration of novel derivatization and functionalization strategies . This includes advancing C-H activation techniques for direct and regioselective functionalization, which offer more sustainable and atom-economical routes compared to traditional cross-coupling methods chim.itresearchgate.net. Investigating new annulation reactions and cascade processes will also be key to constructing complex carbazole architectures chim.itrsc.orgmetu.edu.tr. Furthermore, the development of methods for late-stage functionalization will allow for rapid diversification of existing carbazole scaffolds, enabling faster screening of new materials for specific applications researchgate.net. The ability to introduce diverse functional groups at various positions of the carbazole core, including the ethyl group at the 1-position, will unlock new avenues for material design bohrium.commdpi.comchim.itresearchgate.netbohrium.com.

Development of Multifunctional Materials and Devices

There is a growing demand for materials that can perform multiple functions within a single device or system nih.govgoogle.combeilstein-journals.org. Future research will concentrate on the development of multifunctional materials and devices based on carbazole derivatives. This could involve designing carbazole-based molecules that simultaneously exhibit excellent charge transport, efficient light emission, and sensing capabilities nih.govbeilstein-journals.org. For instance, materials that can act as both host and emitter in OLEDs, or as active layers in solar cells while also possessing sensing functionalities, are of significant interest nih.govbeilstein-journals.org. The integration of carbazole units into donor-acceptor architectures is a promising strategy for achieving such multifunctionality, enabling fine-tuning of electronic and optical properties for complex device architectures bohrium.commdpi.comnih.govnih.gov.

Integration into Flexible and Transparent Electronic Systems

The burgeoning market for flexible and wearable electronics necessitates the development of materials that can be processed on flexible substrates and maintain performance under mechanical stress nih.govmdpi.comaip.org. Future research will focus on the integration of carbazole derivatives into flexible and transparent electronic systems . This includes their application in flexible OLED displays, organic solar cells fabricated on plastic substrates, and transparent conductive electrodes mdpi.comnih.govmdpi.comaip.orgmdpi.comuq.edu.au. Challenges include ensuring good film-forming properties, mechanical robustness, and long-term operational stability on flexible platforms nih.govmdpi.comaip.org. Exploring solution-processable carbazole derivatives, such as polymers or small molecules amenable to printing techniques, will be crucial for cost-effective large-area fabrication nih.govmdpi.comaip.orguq.edu.au.

Advanced Characterization and In-Situ Monitoring Techniques

A deeper understanding of the behavior of carbazole-based materials at the molecular and device level requires sophisticated analytical tools european-mrs.com. Future research will emphasize the development and application of advanced characterization and in-situ monitoring techniques . This includes employing techniques like transient absorption spectroscopy, time-resolved fluorescence, and atomic force microscopy to probe excited-state dynamics, film morphology, and charge transport mechanisms european-mrs.commdpi.comaip.org. In-situ monitoring during device fabrication or operation can provide invaluable insights into degradation pathways and performance limitations european-mrs.com. Furthermore, the use of synchrotron radiation and advanced spectroscopic methods will be critical for detailed structural and electronic analysis of thin films and interfaces european-mrs.com.

Synergistic Combination of Experimental and Computational Approaches

The interplay between theoretical predictions and experimental validation is essential for accelerating materials discovery and optimization researchgate.netiaamonline.orgresearchgate.netnih.govjocpr.combohrium.comeuropean-mrs.com. Future research will leverage the synergistic combination of experimental and computational approaches . DFT and TD-DFT calculations can predict electronic and optical properties, guiding the synthesis of promising candidates researchgate.netiaamonline.orgresearchgate.netnih.govjocpr.combohrium.com. Subsequently, experimental characterization validates these predictions and provides feedback for refining computational models. This iterative process, potentially incorporating machine learning algorithms, can significantly expedite the design-synthesis-characterization cycle for novel carbazole derivatives with optimized performance for diverse optoelectronic applications researchgate.neteuropean-mrs.com.

Q & A

Q. What are the recommended synthetic routes for 1-Ethyl-9H-carbazole, and how can reaction efficiency be optimized?

The synthesis of this compound derivatives typically involves nucleophilic substitution or alkylation reactions. For example, ethylation at the carbazole nitrogen can be achieved using ethyl halides in the presence of a base (e.g., KOH or NaH) in polar aprotic solvents like DMF or THF. Reaction efficiency depends on temperature control (60–80°C), stoichiometric ratios (1:1.2 carbazole:ethylating agent), and inert atmospheres to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical to isolate high-purity products .

Q. Which analytical techniques are most effective for structural characterization of this compound derivatives?

Key techniques include:

  • X-ray crystallography : Resolve molecular geometry and packing using software like SHELXL or WinGX for refinement .
  • NMR spectroscopy : Confirm substitution patterns via 1H^1H- and 13C^{13}C-NMR (e.g., ethyl group protons at δ ~1.2–1.5 ppm, carbazole aromatic protons at δ ~7.0–8.5 ppm) .
  • FTIR : Identify functional groups (e.g., C–N stretching at ~1340 cm1^{-1}, aromatic C–H bending at ~750 cm1^{-1}) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and chemical safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in sealed containers away from ignition sources; store at room temperature in dry conditions .
  • Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations enhance the understanding of this compound’s electronic properties?

DFT/B3LYP/6-311++G(d,p) methods can model frontier molecular orbitals (HOMO/LUMO), charge distribution, and spectroscopic parameters. For example:

  • Calculate HOMO-LUMO gaps to predict optoelectronic behavior.
  • Simulate IR and NMR spectra to validate experimental data .
  • Analyze Mulliken charges to identify reactive sites for further functionalization .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

  • Cross-validate NMR assignments using 2D techniques (e.g., HSQC, HMBC) to confirm connectivity.
  • Compare experimental IR/Raman spectra with DFT-predicted vibrational modes.
  • Re-examine crystallographic data (e.g., bond lengths/angles) for structural inconsistencies .

Q. What methodologies are used to study electropolymerization of carbazole derivatives for conductive materials?

  • Electrochemical impedance spectroscopy (EIS) : Monitor copolymer formation (e.g., with thiophene or pyrrole derivatives) on glassy carbon electrodes.
  • Cyclic voltammetry (CV) : Determine oxidation potentials and polymer film stability in acetonitrile/TBAP electrolytes .
  • Optimize monomer concentration (0.1–1.0 mM) and scan rates (50–200 mV/s) to control polymer morphology .

Q. How can biological activities (e.g., antimicrobial) of this compound derivatives be systematically evaluated?

  • Antimicrobial assays : Use microdilution methods to determine MIC (minimum inhibitory concentration) against bacterial strains (e.g., Bacillus subtilis).
  • Molecular docking : Simulate interactions with target enzymes (e.g., tyrosyl-tRNA synthetase) using AutoDock Vina to predict binding affinities and mechanisms .

Q. What challenges arise in crystallographic refinement of carbazole derivatives, and how are they addressed?

  • Disorder in alkyl chains : Apply restraints (e.g., SIMU, DELU) in SHELXL to model ethyl group positions .
  • Twinned data : Use PLATON or CrysAlisPro to deconvolute overlapping reflections .
  • Thermal motion : Refine anisotropic displacement parameters for heavy atoms (e.g., iodine in diiodo derivatives) .

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Feasible Synthetic Routes

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1-Ethyl-9H-carbazole
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1-Ethyl-9H-carbazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.